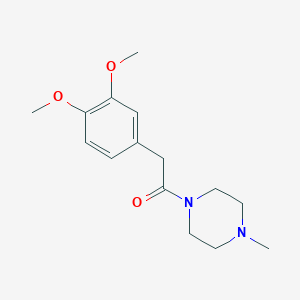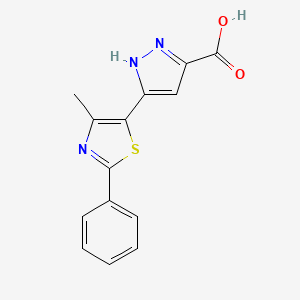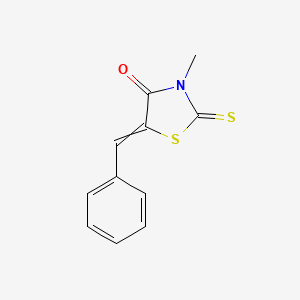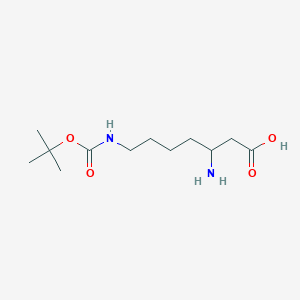![molecular formula C23H27N3O4 B12496633 2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12496633.png)
2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid is a complex organic compound that features an indole ring, a benzyl group, and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring and the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield different amino acid derivatives .
Scientific Research Applications
2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to various biological macromolecules, influencing their activity and leading to specific biological effects. The Boc-protected amino group can be deprotected under certain conditions, allowing the compound to interact with different targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, similar in structure but without the benzyl and Boc groups.
Indole-3-acetic acid: A plant hormone with an indole ring, used in various biological studies.
Indole-3-carbinol: A compound found in cruciferous vegetables, studied for its anticancer properties.
Uniqueness
2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and biological interactions. The presence of the Boc-protected amino group allows for selective deprotection and further functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-23(2,3)30-22(29)25-26(15-16-9-5-4-6-10-16)20(21(27)28)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKGHZWVUDFAFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(CC2=CNC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![10,16-dinaphthalen-1-yl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12496554.png)


![1-(Bicyclo[2.2.1]hept-2-yl)-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B12496578.png)
![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B12496589.png)
![Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate](/img/structure/B12496597.png)


![(5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B12496611.png)
![2-benzyl-3-[(4-ethoxyphenyl)carbamoyl]propanoic Acid](/img/structure/B12496616.png)

![3-Acetyl-4-hydroxyspiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B12496627.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12496631.png)
![2-oxo-N-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B12496632.png)
